molecular formula C11H11BrOS B13204263 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one

2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13204263
M. Wt: 271.18 g/mol
InChI Key: PLNQWBZUSLYZNZ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C11H11BrOS It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 4-bromothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromothiophenol: Shares the bromophenyl and sulfanyl groups but lacks the cyclopentanone ring.

    Cyclopentanone: Contains the cyclopentanone ring but lacks the bromophenyl and sulfanyl groups.

    2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one is unique due to the combination of the bromophenyl group, sulfanyl group, and cyclopentanone ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C11H11BrOS

Molecular Weight

271.18 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H11BrOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,11H,1-3H2

InChI Key

PLNQWBZUSLYZNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=CC=C(C=C2)Br

Origin of Product

United States

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